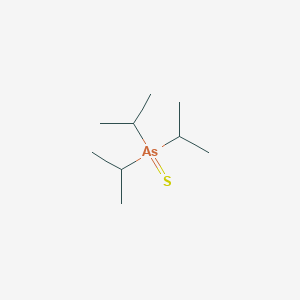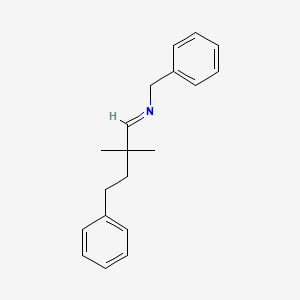
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate is an organic compound with the molecular formula C8H11BrO4 It is a derivative of cyclobutane, featuring two ester groups and a bromine atom attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-bromocyclobutane-1,3-dicarboxylate typically involves the bromination of dimethyl cyclobutane-1,3-dicarboxylate. One common method is the reaction of dimethyl cyclobutane-1,3-dicarboxylate with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form dimethyl cyclobutane-1,3-dicarboxylate.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of dimethyl cyclobutane-1,3-dicarboxylate derivatives.
Reduction: Formation of dimethyl cyclobutane-1,3-dicarboxylate.
Oxidation: Formation of cyclobutane-1,3-dicarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 1-bromocyclobutane-1,3-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The ester groups can participate in various transformations, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl cyclobutane-1,3-dicarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Dimethyl 1-chlorocyclobutane-1,3-dicarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Dimethyl 1-fluorocyclobutane-1,3-dicarboxylate: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
Uniqueness
Dimethyl 1-bromocyclobutane-1,3-dicarboxylate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions
Propiedades
Número CAS |
61168-46-5 |
|---|---|
Fórmula molecular |
C8H11BrO4 |
Peso molecular |
251.07 g/mol |
Nombre IUPAC |
dimethyl 1-bromocyclobutane-1,3-dicarboxylate |
InChI |
InChI=1S/C8H11BrO4/c1-12-6(10)5-3-8(9,4-5)7(11)13-2/h5H,3-4H2,1-2H3 |
Clave InChI |
KZCBWXSDJNDOPK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(C1)(C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)





![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)


![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)
![2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)](/img/structure/B14601065.png)

![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)
